molecular formula C10H6INO2 B11832487 7-Iodoquinoline-3-carboxylic acid

7-Iodoquinoline-3-carboxylic acid

Cat. No.: B11832487
M. Wt: 299.06 g/mol
InChI Key: ZVUJDPGIOIVMNK-UHFFFAOYSA-N
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Description

7-Iodoquinoline-3-carboxylic acid is a heterocyclic aromatic compound with a molecular formula of C10H6INO2. It is a derivative of quinoline, which is a fundamental scaffold in medicinal chemistry due to its versatile applications in synthetic organic chemistry and industrial processes . The compound is characterized by the presence of an iodine atom at the 7th position and a carboxylic acid group at the 3rd position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoquinoline-3-carboxylic acid typically involves the iodination of quinoline-3-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions . The reaction proceeds through electrophilic aromatic substitution, where the iodine atom is introduced at the 7th position of the quinoline ring.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as transition metal-catalyzed reactions or the use of green chemistry principles. For instance, copper-catalyzed iodination using copper salts and D-glucose in aqueous ethanol has been reported as a green and efficient method .

Chemical Reactions Analysis

Types of Reactions: 7-Iodoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-Iodoquinoline-3-carboxylic acid varies depending on its application:

Comparison with Similar Compounds

  • 5,7-Diiodo-8-quinolinol
  • 5-Chloro-7-iodo-8-quinolinol
  • 8-Hydroxy-7-iodo-5-quinolinesulfonic acid
  • 4-Hydroxy-7-iodoquinoline-3-carboxylic acid
  • 4-Hydroxy-6-iodoquinoline-3-carboxylic acid
  • 4-Hydroxy-8-iodoquinoline-3-carboxylic acid

Comparison: 7-Iodoquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other iodoquinolines, it has a balanced profile of reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable compound in biological studies .

Properties

Molecular Formula

C10H6INO2

Molecular Weight

299.06 g/mol

IUPAC Name

7-iodoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H6INO2/c11-8-2-1-6-3-7(10(13)14)5-12-9(6)4-8/h1-5H,(H,13,14)

InChI Key

ZVUJDPGIOIVMNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C(=O)O)I

Origin of Product

United States

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